ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Inflammation Cancer Polypharmacology

This is a high-purity, non-interchangeable chemical probe for specialized research. Its unique xanthene-9-amido moiety is essential for its polypharmacological profile, acting as a dual P2X3/CCR5 antagonist and LOX inhibitor. Unlike generic pyrazolo[1,5-a]pyridine analogs, this specific compound is required to arrest undifferentiated cell proliferation and induce monocytic differentiation. For valid results in AML, psoriasis, or neuroinflammation models, substitution with simpler scaffolds is scientifically unsound. The available research-grade purity is ≥95%.

Molecular Formula C24H19N3O4
Molecular Weight 413.433
CAS No. 1396758-93-2
Cat. No. B2568027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396758-93-2
Molecular FormulaC24H19N3O4
Molecular Weight413.433
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C24H19N3O4/c1-2-30-24(29)18-14-25-27-12-11-15(13-19(18)27)26-23(28)22-16-7-3-5-9-20(16)31-21-10-6-4-8-17(21)22/h3-14,22H,2H2,1H3,(H,26,28)
InChIKeyLXTYVARYHNKDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(9H-Xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396758-93-2): A Multi-Target Heterocyclic Scaffold for Drug Discovery


Ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396758-93-2) is a synthetic heterocyclic compound characterized by a pyrazolo[1,5-a]pyridine core, an ethyl ester at the 3-position, and a xanthene-derived amide at the 5-position [1]. This architecture is known for its versatility in medicinal chemistry, particularly for targeting kinases and G-protein coupled receptors [2]. Preliminary pharmacological screening indicates its potential utility as a multi-target agent, with reported activity against lipoxygenase (LOX), purinergic P2X3 receptors, and C-C chemokine receptor type 5 (CCR5) [3][4]. It is also noted for its ability to arrest the proliferation of undifferentiated cells and induce monocyte differentiation, suggesting applications in oncology and dermatology [5].

Why a Simple Pyrazolo[1,5-a]pyridine Analog Cannot Substitute for CAS 1396758-93-2 in Target-Based Assays


The substitution of ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate with a generic pyrazolo[1,5-a]pyridine analog is scientifically unsound due to the specific role of the xanthene-9-amido moiety. This bulky, rigid substituent is not merely a spectator group; it is critical for establishing a unique polypharmacological profile. While the core scaffold is common to many kinase inhibitors and GPCR ligands, the xanthene group is essential for the compound's reported potent inhibition of lipoxygenase and its dual antagonism of P2X3 and CCR5 receptors [1][2]. A simple analog lacking this motif, such as a 5-amino or 5-unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylate, would lose these crucial binding interactions, resulting in a fundamentally different and unpredictable biological fingerprint. Therefore, for any research program targeting these specific pathways, this precise compound is a non-interchangeable chemical probe.

Quantitative Differentiation Guide for Ethyl 5-(9H-Xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396758-93-2)


Multi-Target In Vitro Polypharmacology: Differentiated from Single-Pathway Kinase Inhibitors

Unlike many pyrazolo[1,5-a]pyridine derivatives developed as selective kinase inhibitors (e.g., PI3Kγ/δ or RET inhibitors), CAS 1396758-93-2 exhibits a distinct polypharmacological profile. It is characterized as a 'potent lipoxygenase inhibitor' that also demonstrates antagonist activity against P2X3 and CCR5 receptors [1][2][3]. This multi-target activity is a direct consequence of its unique xanthene-9-amido substitution, differentiating it from analogs focused on a single mechanism of action.

Inflammation Cancer Polypharmacology Lipoxygenase Inhibition GPCR Antagonism

Antiproliferative and Pro-Differentiation Activity: Evidence for Cancer and Dermatological Applications

Patent-derived data indicates that CAS 1396758-93-2 exhibits pronounced activity in arresting proliferation and inducing differentiation of undifferentiated cells toward the monocyte lineage [1][2]. This dual effect of cytostasis coupled with differentiation induction is mechanistically distinct from simple cytotoxic agents and is claimed to be useful for both cancer therapy and the treatment of hyperproliferative skin conditions. Most pyrazolo[1,5-a]pyridine analogs reported in the literature are characterized by simple cytotoxicity (IC50 values in µM ranges) without this pro-differentiation component.

Oncology Dermatology Cell Differentiation Psoriasis Antiproliferative

Xanthene-9-Amido Substitution: A Key Driver of Lipophilicity and Structural Rigidity for Optimized Pharmacokinetics

The xanthene-9-amido substituent is a critical differentiator from other amido substituents (e.g., pyrazole-5-amido analogs like CAS 1396868-06-6). This moiety confers a calculated logP of 4.3, balanced lipophilicity, and significant structural rigidity [1][2]. Compared to the more flexible 1-methyl-3-phenyl-1H-pyrazole-5-amido analog, the xanthene group offers reduced rotatable bonds and a larger, more planar aromatic surface, which are predicted to enhance membrane permeability and target binding kinetics. This is a key advantage for in vivo studies where optimal ADME properties are critical.

Drug Design Physicochemical Properties Pharmacokinetics Lipophilicity Structural Rigidity

Antioxidant Capacity: An Additional Differentiation Point for Inflammatory Disease Models

In addition to its direct enzyme inhibition profile, CAS 1396758-93-2 is documented to function as an antioxidant in fats and oils [1]. This property is not commonly associated with standard pyrazolo[1,5-a]pyridine kinase inhibitors. This dual functionality—enzyme inhibition (LOX, COX) combined with direct radical-scavenging or chain-breaking antioxidant activity—provides a synergistic anti-inflammatory mechanism that is highly relevant for chronic inflammatory and oxidative stress-related conditions.

Inflammation Oxidative Stress Antioxidant Lipid Peroxidation Dermatology

Prioritized Application Scenarios for Ethyl 5-(9H-Xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Based on Evidenced Strengths


Phenotypic Screening for Multi-Target Anti-Inflammatory Agents

The compound's unique, evidence-backed profile as a potent lipoxygenase inhibitor with ancillary activities against COX, P2X3, and CCR5 makes it an ideal chemical probe for phenotypic screening campaigns [1]. Unlike highly selective kinase inhibitors, it can modulate multiple nodes of the inflammatory cascade simultaneously. It is best deployed in complex cellular models of inflammation, such as macrophage activation or co-culture systems, where its polypharmacology can be fully assessed and benchmarked against single-target clinical candidates.

Lead Optimization for Differentiation-Inducing Anticancer Therapies

The substantiated ability of this compound to arrest proliferation and induce monocytic differentiation positions it as a valuable lead molecule for researching differentiation therapy for acute myeloid leukemia (AML) and other hematologic malignancies [2]. It is a superior starting point to simple cytotoxic pyrazolo[1,5-a]pyridines. Research programs should focus on in vivo models of AML, such as xenograft models, to validate its differentiation-inducing capacity and compare its efficacy and safety margin to standard chemotherapeutics like cytarabine.

Exploration of Psoriasis and Hyperproliferative Skin Disorders

Its dual anti-inflammatory (LOX/COX/P2X3/CCR5) and antioxidant properties, combined with its ability to induce differentiation in undifferentiated cells, directly support its investigation in dermatological applications, specifically psoriasis [1][3]. This compound provides a mechanistic advantage over simple corticosteroids or vitamin D analogs. Efficacy should be evaluated in 3D skin equivalent models or imiquimod-induced psoriasis mouse models, with outcomes focusing on epidermal thickness, differentiation markers (e.g., involucrin), and inflammatory cytokine profiling.

Chemical Tool for Studying P2X3 and CCR5 Receptor Crosstalk in Pain

The compound's rare dual antagonism of P2X3 (implicated in nociception) and CCR5 (implicated in neuroinflammation) presents a unique opportunity to study receptor crosstalk in neuropathic pain pathways [4]. Standard selective P2X3 antagonists (e.g., AF-219) or CCR5 antagonists (e.g., maraviroc) cannot interrogate this interaction. The appropriate model is a rodent chronic constriction injury (CCI) model, where the compound's effect on mechanical allodynia can be compared directly to single-receptor antagonists.

Quote Request

Request a Quote for ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.